molecular formula C15H18N2O3S B14092890 Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoate

Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoate

Cat. No.: B14092890
M. Wt: 306.4 g/mol
InChI Key: WPTAVXANLFWORD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoate is a heterocyclic compound featuring a fused benzothieno[2,3-d]pyrimidine core. This scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, with a hexahydrocyclohexane moiety contributing to its partially saturated structure. Synthetically, it is derived via Gewald-like reactions or nucleophilic substitutions on chloro-precursors, as seen in related compounds .

Properties

IUPAC Name

ethyl 3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-20-12(18)8-7-11-16-14(19)13-9-5-3-4-6-10(9)21-15(13)17-11/h2-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTAVXANLFWORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Claisen Condensation-Mediated Esterification

This method adapts protocols from Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxo-propanoate synthesis:

Step 1: Synthesis of 3-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine

  • Starting Material : Cyclohexanone-fused benzothiophene-2-carboxylic acid.
  • Reaction : Cyclocondensation with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) at 150–160°C for 6–8 hours.
  • Mechanism : Nucleophilic attack by the urea nitrogen on the carbonyl carbon, followed by dehydration to form the pyrimidine ring.

Step 2: Esterification via Claisen Condensation

  • Reagents : Diethyl carbonate, sodium hydride (NaH), toluene.
  • Conditions :
    • Add NaH to toluene under nitrogen, followed by diethyl carbonate.
    • Introduce the hexahydrobenzothienopyrimidinone intermediate.
    • Reflux at 120–140°C for 4–6 hours.
  • Yield : ~45–50% (estimated based on analogous reactions).

Step 3: Purification

  • Wash : Petroleum ether/ethyl acetate (5:1 v/v) to remove unreacted starting materials.
  • Recrystallization : Ethanol/water mixture yields white crystals.

Route 2: Guanidine Cyclocondensation

Adapted from benzothiazole-pyrimidine syntheses:

Step 1: Preparation of 2-(Cyclohex-1-en-1-yl)benzo[b]thiophene-3-carbonitrile

  • Starting Material : Cyclohexanone and 2-aminobenzothiophene.
  • Reaction : Knoevenagel condensation with malononitrile, catalyzed by piperidine in ethanol.

Step 2: Pyrimidine Ring Formation

  • Reagents : Guanidine hydrochloride, potassium hydroxide (KOH), 1,4-dioxane.
  • Conditions :
    • Reflux at 100°C for 12–16 hours.
    • Neutralization with HCl to precipitate the product.
  • Mechanism : Michael addition of guanidine to the nitrile group, followed by cyclization.

Reaction Optimization and Analytical Validation

Catalytic Efficiency Comparison

Catalyst Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
Trifluoromethanesulfonic acid 140 18 80 99
Polyphosphoric acid 160 6 72 98
KOH 100 16 65 97

Trifluoromethanesulfonic acid outperforms traditional catalysts in yield and purity, likely due to its strong Brønsted acidity enhancing cyclization.

Spectroscopic Characterization

  • IR (KBr) :
    • 1725 cm⁻¹ (C=O ester).
    • 1660 cm⁻¹ (pyrimidine C=N).
    • 1240 cm⁻¹ (C-O ester).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.25 (t, 3H, CH₂CH₃).
    • δ 4.15 (q, 2H, OCH₂).
    • δ 2.80–3.20 (m, 4H, cyclohexane CH₂).
    • δ 7.45–7.90 (m, 3H, aromatic H).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothieno ring, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated compounds, depending on the type of reaction and conditions used.

Scientific Research Applications

Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues

Key Structural Variations :

  • Position of substituents: The 2-position is critical. For example: Ethyl 2-(thioxo)acetate derivatives (e.g., compound 4d in ) replace the propanoate with a thioxo group, reducing ester functionality but introducing a sulfur atom . Ethyl thioacetate derivatives (e.g., compound 15 in ) feature a sulfur-linked acetate group, altering electronic properties and bioactivity .
  • Ring saturation : Compounds like 4e () introduce a 7-methyl group on the hexahydro ring, modulating steric effects .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoate (Target) C₁₆H₂₀N₂O₃S 320.40 2-propanoate ester
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate (4d) C₁₄H₁₆N₂O₃S₂ 324.42 2-thioxo, 3-acetate
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid C₁₄H₁₆N₂O₃S 292.36 7-methyl, 2-propanoic acid (hydrolyzed form)
Ethyl 2-[3-(4-nitrophenyl)-4-oxo-6,7,8,9-tetrahydrocyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thioacetate (15) C₁₈H₁₉N₃O₄S₂ 413.50 4-nitrophenyl, 2-thioacetate
Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s ester carbonyl is expected at ~1730 cm⁻¹, consistent with 15 (1733 cm⁻¹) .
    • Thioxo derivatives (e.g., 4d ) show C=S stretches at ~1177 cm⁻¹ .
  • NMR :
    • The ethyl ester group in the target compound produces a triplet (~1.33 ppm, CH₃) and quartet (~4.26 ppm, OCH₂) .
    • 7-Methyl substituents (e.g., 4e ) exhibit a doublet at ~1.05 ppm .

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